Methyl 2-(aminomethyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 2-(aminomethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with formaldehyde and methylamine. The process can be summarized as follows:
- The intermediate then reacts with methylamine to form the aminomethyl derivative.
- Finally, the product is esterified with methanol to yield this compound .
Cyclohexanone: reacts with in the presence of a base to form a hydroxymethyl intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(aminomethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Scientific Research Applications
Methyl 2-(aminomethyl)cyclohexane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(aminomethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the active aminomethyl compound, which can then interact with enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyclohexene-1-carboxylate
- Methyl 1-(aminomethyl)cyclohexane-1-carboxylate hydrochloride
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
Uniqueness
Methyl 2-(aminomethyl)cyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. Its aminomethyl group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Biological Activity
Methyl 2-(aminomethyl)cyclohexane-1-carboxylate, a cycloalkylamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding in the field.
Synthesis
The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with aminomethyl groups. This process often employs various coupling agents and conditions to achieve the desired product. The synthesis pathway can be optimized for yield and purity, which is crucial for subsequent biological testing.
Inhibitory Effects on Fibrinolytic System
This compound has been studied for its role as an inhibitor of the fibrinolytic system. Research indicates that compounds related to this structure exhibit significant antifibrinolytic properties, which are valuable in treating conditions like Peyronie's disease and other fibrotic disorders. For instance, a study highlighted that related amide derivatives showed potent inhibitory effects on clot formation and fibrinolysis, demonstrating their potential therapeutic applications in hemostatic management .
Cytotoxicity and Genotoxicity
In vitro studies assessing the cytotoxicity of this compound reveal that it exhibits low toxicity against various cell lines. The compound was evaluated using MTT assays against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. Results indicated that the compound did not significantly induce cytotoxic effects at concentrations up to 500 μM, suggesting a favorable safety profile for potential therapeutic use .
Case Study 1: Hemostatic Activity
A notable study investigated the hemostatic activity of several amide derivatives, including this compound. The findings indicated that this compound significantly increased activated partial thromboplastin time (aPTT), suggesting its efficacy in enhancing coagulation pathways without inducing hemolysis . The study employed a range of concentrations to evaluate the compound's effects on blood plasma coagulation cascades.
Compound | Concentration (mg/L) | aPTT (s) |
---|---|---|
Control | - | 51.2 |
This compound | 50 | 54.0 |
Amide X (comparison) | 50 | 53.5 |
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound derivatives against prostate cancer cells. The study utilized flow cytometry to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the cycloalkylamide structure can significantly influence biological activity. For example, increasing hydrophobicity or altering functional groups on the cyclohexane ring can enhance inhibitory potency against specific targets such as human soluble epoxide hydrolase (sEH) .
Properties
Molecular Formula |
C9H17NO2 |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
MMZFVMGKNMIQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCC1CN |
Origin of Product |
United States |
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